molecular formula C22H16O6 B2943806 (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate CAS No. 622824-74-2

(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Cat. No. B2943806
CAS RN: 622824-74-2
M. Wt: 376.364
InChI Key: BYQJSKRACIAWAN-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate, also known as EBOB, is a synthetic compound that has gained significant attention in scientific research. EBOB is a type of furanocoumarin derivative that is widely used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Chemical Reactions and Catalysis

Research has shown that certain esters, including those similar to the compound , undergo rhodium-catalyzed reactions with furans, leading to high yields of specific products. For instance, benzhydryl, p-nitrobenzyl, and pivaloyloxymethyl esters of 6-diazopencillanic acid react with furan to produce 6-(4′-oxobut-2-enylidene)penicillanates (Matlin, Chan, & Catherwood, 1990). This process demonstrates the potential of similar compounds in chemical synthesis and catalysis.

Synthesis of Heterocyclic Compounds

Another study explores the decyclization of similar compounds under the action of aliphatic amines, leading to various biologically active derivatives. This includes the synthesis of ethyl 2-[(Z)-3-oxo-3-phenyl-1-(carbamoyl)-prop-1-enylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates (Shipilovskikh & Rubtsov, 2014). This highlights the compound's role in developing new heterocyclic structures.

Green Chemistry and Polymerization

Research into green chemistry has led to the development of bio-based benzoxazine monomers, where furan moieties, similar to the compound , play a crucial role. These compounds are used in the copolymerization process, enhancing the curing process and improving thermal properties (Wang et al., 2012). Such studies show the compound's potential in eco-friendly material science.

Analytical and Spectral Studies

Compounds containing the furan ring have been analyzed for their spectral properties and potential applications in creating metal complexes. For example, the reaction of Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate with 4-amino salicylic acid produced compounds that were analyzed for antimicrobial activities (Patel, 2020). This type of research demonstrates the compound's utility in analytical chemistry and potential pharmacological applications.

properties

IUPAC Name

[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6/c1-2-25-17-7-4-3-6-14(17)12-20-21(23)16-10-9-15(13-19(16)28-20)27-22(24)18-8-5-11-26-18/h3-13H,2H2,1H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQJSKRACIAWAN-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

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